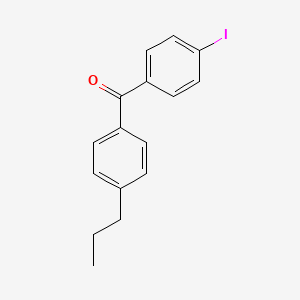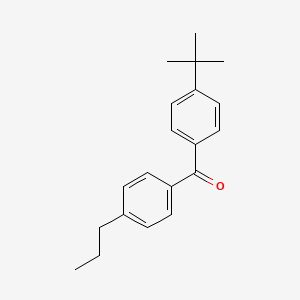
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, also known as 2-chloro-3-(3-chloro-4-methylphenyl)prop-1-ene, is an organic compound that is used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. This compound is also known as 2-chloro-3-(3-chloro-4-methylphenyl)prop-1-ene, and it is a colorless liquid at room temperature. It has a molecular weight of 172.6 g/mol. This compound is commonly used as a starting material in the synthesis of organic compounds due to its high reactivity and low cost.
Aplicaciones Científicas De Investigación
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. This compound is also used to produce a variety of intermediates for the synthesis of other compounds. For example, 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene(3-chloro-4-methylphenyl)-1-propene can be used to produce a variety of heterocyclic compounds, such as imidazoles and pyridines. In addition, this compound can be used to synthesize a variety of heterocyclic amines, such as piperazines and oxazoles.
Mecanismo De Acción
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is a highly reactive compound and can easily react with other organic compounds. The most common reaction is the nucleophilic addition reaction, which occurs when the compound reacts with a nucleophile, such as an amine or a carboxylic acid. This reaction results in the formation of a new bond between the nucleophile and the 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene(3-chloro-4-methylphenyl)-1-propene molecule.
Biochemical and Physiological Effects
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is not known to have any direct biochemical or physiological effects. However, it can be used as a starting material in the synthesis of other compounds, which may have biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is a highly reactive compound and can easily react with other organic compounds. This makes it an ideal starting material for the synthesis of a variety of organic compounds. However, it is also a volatile compound and can easily evaporate, making it difficult to handle in the laboratory.
Direcciones Futuras
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene can be used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of other compounds, such as heterocyclic compounds, heterocyclic amines, and polymers. In the future, this compound may be used in the development of more efficient and cost-effective methods for the synthesis of organic compounds. Additionally, this compound may be used in the development of new drugs and agrochemicals. Furthermore, this compound may be used in the synthesis of new materials, such as polymers, for a variety of applications.
Propiedades
IUPAC Name |
2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYVPZEPMEVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



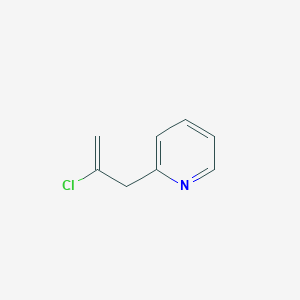

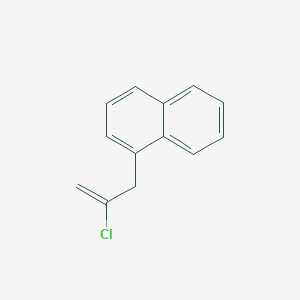
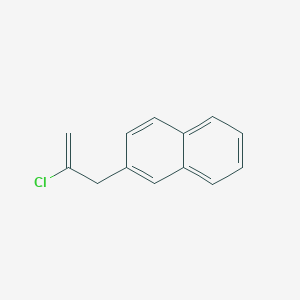

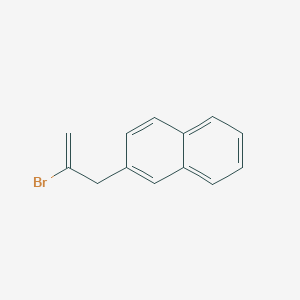

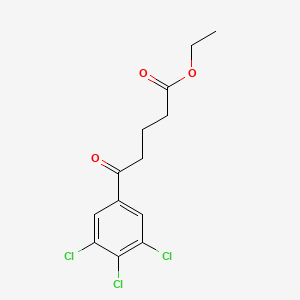
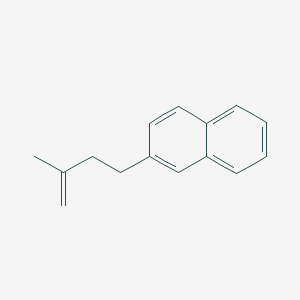
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)
